1-Methyl-3-[(1-phenylethyl)phenyl]indan
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Overview
Description
1-Methyl-3-[(1-phenylethyl)phenyl]indan is an organic compound with the molecular formula C24H24. It is known for its unique structural features, which include a methyl group and a phenylethyl group attached to an indan ring system.
Preparation Methods
The synthesis of 1-Methyl-3-[(1-phenylethyl)phenyl]indan typically involves several steps, including the formation of the indan ring system and the subsequent attachment of the methyl and phenylethyl groups. One common synthetic route involves the Friedel-Crafts alkylation of indan with 1-phenylethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-3-[(1-phenylethyl)phenyl]indan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles, often under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
1-Methyl-3-[(1-phenylethyl)phenyl]indan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(1-phenylethyl)phenyl]indan involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
1-Methyl-3-[(1-phenylethyl)phenyl]indan can be compared with other similar compounds, such as:
1-Methyl-3-phenylindan: Lacks the phenylethyl group, resulting in different chemical properties and reactivity.
1-Methyl-3-[(1-phenylethyl)phenyl]tetralin: Contains a tetralin ring system instead of an indan ring, leading to variations in its physical and chemical behavior.
1-Methyl-3-[(1-phenylethyl)phenyl]naphthalene:
Properties
CAS No. |
84255-58-3 |
---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-3-[2-(1-phenylethyl)phenyl]-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H24/c1-17-16-24(22-14-8-6-12-20(17)22)23-15-9-7-13-21(23)18(2)19-10-4-3-5-11-19/h3-15,17-18,24H,16H2,1-2H3 |
InChI Key |
AFRNTNXQRVUPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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